molecular formula C10H13NO4S B8446951 Methyl 3-Isopropoxycarbonylaminothiophene-2-carboxylate

Methyl 3-Isopropoxycarbonylaminothiophene-2-carboxylate

Cat. No.: B8446951
M. Wt: 243.28 g/mol
InChI Key: PBMMCNHMTPFNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-Isopropoxycarbonylaminothiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

methyl 3-(propan-2-yloxycarbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C10H13NO4S/c1-6(2)15-10(13)11-7-4-5-16-8(7)9(12)14-3/h4-6H,1-3H3,(H,11,13)

InChI Key

PBMMCNHMTPFNTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(SC=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.1 g (0.141 mol) of methyl 3-aminothiophene-2-carboxylate was dissolved in 100 ml of ethyl acetate, and to this was added 11.7 g (0.148 mol) of pyridine. 18.1 g (0.148 mol) of isopropyl chloroformate was added dropwise while cooling with ice over 30 minutes. After completion of the addition, the solution was heated to 60° C. and stirred with heating for 3 hours. After completion of the reaction, the reaction solution was washed sequentially with a 5% aqueous hydrochloric acid solution, saturated aqueous sodium hydrogen carbonate solution and saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=7/3) to obtain 30.6 g of the intended compound as a crystal (yield: 85%). The crystal herein obtained was not analyzed and used for the next reaction.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Three
Yield
85%

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